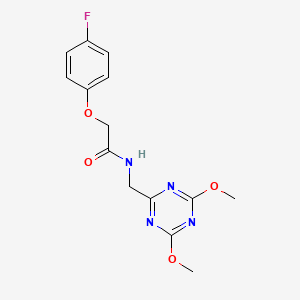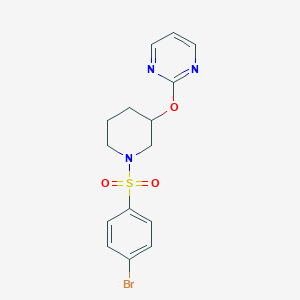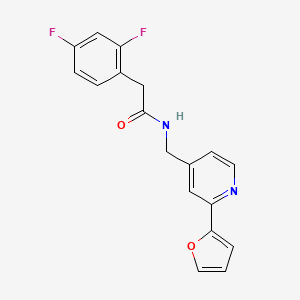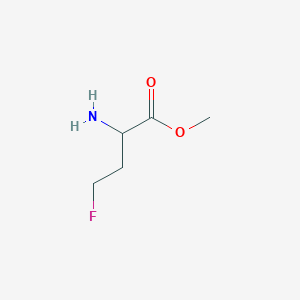![molecular formula C16H8ClFN2S B2685067 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile CAS No. 463319-05-3](/img/structure/B2685067.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C16H8ClFN2S and its molecular weight is 314.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
A study by El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde for the preparation of thiazolidin-4-one derivatives, which were reacted with chloroacetonitrile and acrylonitrile. The biological evaluation of these compounds revealed promising antioxidant activity, indicating potential applications in oxidative stress-related conditions El Nezhawy et al., 2009.
Cytotoxic Activities Against Cancer Cells
Sa̧czewski et al. (2004) synthesized acrylonitriles with various heterocyclic and phenyl substitutions, demonstrating in vitro cytotoxic potency against human cancer cell lines. This study highlighted the potential for designing new anticancer agents based on the acrylonitrile scaffold Sa̧czewski et al., 2004.
In Vitro Antitumor Activity
Maddila et al. (2016) reported the synthesis of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives exhibiting in vitro antitumor activity against multiple human cancer cell lines. This suggests the utility of these compounds as potential antitumor agents Maddila et al., 2016.
Apoptosis Induction in Human Leukemia Cells
Repický et al. (2009) investigated benzothiazoles, including derivatives similar to (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile, for their ability to induce apoptosis in human leukemia cells through ROS-mitochondrial mediated death signaling and activation of p38 MAPK. This highlights a potential therapeutic application in leukemia treatment Repický et al., 2009.
Acetylcholinesterase Inhibition
A study by de la Torre et al. (2012) identified (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles as selective inhibitors of acetylcholinesterase (AChE), with compounds exhibiting good inhibitory activity. This suggests potential applications in treating conditions associated with AChE, such as Alzheimer's disease de la Torre et al., 2012.
Fluorescent Probe for Bisulfite Detection
Chen et al. (2019) synthesized a fluorescent probe based on (E)-2-(benzo[d]thiazol-2-yl)-3-(6-hydroxynaphthalen-2-yl) acrylonitrile for bisulfite detection in food samples. This demonstrates the chemical's application in environmental and food safety monitoring Chen et al., 2019.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2S/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUGGDAFLQBURJ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=CC=C3Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=CC=C3Cl)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2684995.png)

![N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide](/img/structure/B2684997.png)




![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide](/img/structure/B2685004.png)

